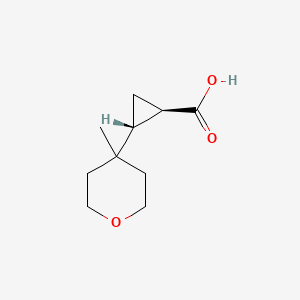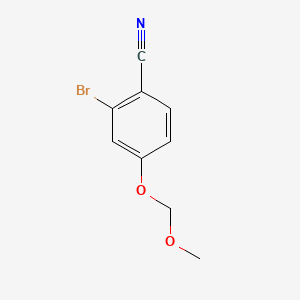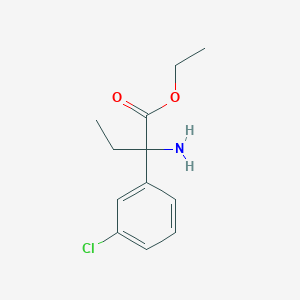
rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans: is a synthetic organic compound that belongs to the class of cyclopropane carboxylic acids. This compound is characterized by the presence of a cyclopropane ring substituted with a methyloxan group and a carboxylic acid group. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Methyloxan Group: The methyloxan group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the methyloxan moiety.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is reacted with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methyloxan group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or aldehydes.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropane-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Cyclopropane Carboxylic Acids: Compounds with similar structures but different substituents on the cyclopropane ring.
Methyloxan Derivatives: Compounds containing the methyloxan group but with different core structures.
Uniqueness
rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans is unique due to the specific combination of the cyclopropane ring, methyloxan group, and carboxylic acid group. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC 名称 |
(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-10(2-4-13-5-3-10)8-6-7(8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8-/m1/s1 |
InChI 键 |
QALRLFIUTUKDOP-HTQZYQBOSA-N |
手性 SMILES |
CC1(CCOCC1)[C@@H]2C[C@H]2C(=O)O |
规范 SMILES |
CC1(CCOCC1)C2CC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(Trifluoromethyl)phenyl]methyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13577256.png)

![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)


![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)
![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)



![4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)



